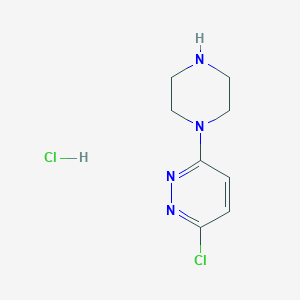

3-Chloro-6-piperazinopyridazine Hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-chloro-6-piperazin-1-ylpyridazine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11ClN4.ClH/c9-7-1-2-8(12-11-7)13-5-3-10-4-6-13;/h1-2,10H,3-6H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMDKBLUVQLFFOA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=NN=C(C=C2)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12Cl2N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80481818 | |

| Record name | 3-Chloro-6-piperazinopyridazine Hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80481818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100241-11-0 | |

| Record name | 3-Chloro-6-piperazinopyridazine Hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80481818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Chloro-6-piperazinopyridazine Hydrochloride: Properties, Synthesis, and Applications

Introduction

In the landscape of modern medicinal chemistry, certain molecular frameworks consistently emerge as cornerstones for the development of novel therapeutic agents. These "privileged scaffolds" provide a versatile foundation upon which chemists can build molecules with tailored pharmacological activities. 3-Chloro-6-piperazinopyridazine Hydrochloride is one such critical building block, embodying the potent combination of the pyridazine and piperazine heterocycles. This guide offers an in-depth exploration of its fundamental properties, synthesis, and pivotal role as a chemical intermediate in drug discovery, tailored for researchers, scientists, and professionals in drug development.

The pyridazine ring, a six-membered heterocycle with two adjacent nitrogen atoms, is an attractive scaffold in drug design, often serving as a less lipophilic substitute for a phenyl ring and contributing to a molecule's pharmacokinetic profile.[1] The piperazine moiety is another ubiquitous feature in FDA-approved drugs, valued for its ability to improve solubility, bioavailability, and target affinity.[2] The combination of these two rings in this compound creates a versatile intermediate, primed for derivatization in the pursuit of new chemical entities targeting a wide array of diseases, including cancer, inflammation, and central nervous system disorders.[3]

Core Chemical and Physical Properties

A precise understanding of the physicochemical properties of a starting material is foundational to its effective use in synthesis and development. The key properties of this compound are summarized below.

| Property | Value | Source(s) |

| Chemical Name | 3-Chloro-6-(piperazin-1-yl)pyridazine hydrochloride | [4] |

| Synonym(s) | This compound | [4] |

| CAS Number | 100241-11-0 | [4] |

| Molecular Formula | C₈H₁₂Cl₂N₄ | [4] |

| Molecular Weight | 235.11 g/mol | [4] |

| Appearance | White to off-white solid (typical) | Inferred from similar compounds |

| Melting Point | Data not available in literature; requires experimental determination. | |

| Solubility | Quantitative data not available. Pyridazine derivatives are generally soluble in water and polar organic solvents like alcohols.[5] The hydrochloride salt form is expected to enhance aqueous solubility. | |

| Storage Conditions | Sealed in a dry, well-ventilated place at 2-8°C under an inert atmosphere (Nitrogen or Argon). | [1][4] |

| SMILES String | ClC1=NN=C(N2CCNCC2)C=C1.[H]Cl | [4] |

Chemical Structure:

(Note: Image is a representation)

Synthesis and Reactivity

The primary route to 3-Chloro-6-piperazinopyridazine is through a nucleophilic aromatic substitution (SNAr) reaction. This well-established transformation is efficient and scalable, making the intermediate readily accessible.

General Synthesis Workflow

The synthesis involves the reaction of a readily available starting material, 3,6-dichloropyridazine, with piperazine. In this reaction, one of the chlorine atoms on the pyridazine ring is displaced by a nitrogen atom from the piperazine ring. An excess of piperazine is often employed to act as both the nucleophile and the base, neutralizing the hydrogen chloride (HCl) generated during the reaction.[6] The hydrochloride salt is then typically formed by treating the free base product with hydrochloric acid.

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol (Illustrative)

This protocol describes a typical lab-scale synthesis of the free base, which is the precursor to the final hydrochloride salt.

-

Reaction Setup: To a round-bottom flask, add 3,6-dichloropyridazine (1.0 eq) and a suitable solvent such as ethanol or isopropanol (approx. 10 mL per gram of starting material).[6]

-

Addition of Nucleophile: While stirring the solution at room temperature, add anhydrous piperazine (2.5-3.0 eq). The excess piperazine serves to drive the reaction to completion and neutralize the generated HCl.[6]

-

Heating: Fit the flask with a reflux condenser and heat the reaction mixture to reflux (typically 78-85°C).[6]

-

Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) until the starting material (3,6-dichloropyridazine) is consumed (typically 4-6 hours).[6]

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

To the resulting residue, add distilled water and stir. The product, being less soluble in water than the piperazine hydrochloride byproduct, may precipitate.

-

Collect the crude solid product by vacuum filtration and wash with cold water.[6]

-

-

Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield pure 3-chloro-6-(piperazin-1-yl)pyridazine.[6]

-

Salt Formation: Dissolve the purified free base in a suitable solvent (e.g., isopropanol) and add a stoichiometric amount of hydrochloric acid (e.g., as a solution in isopropanol). The hydrochloride salt will precipitate and can be collected by filtration and dried under vacuum.

Chemical Reactivity

The reactivity of this compound is dominated by two key sites:

-

The C-Cl bond on the Pyridazine Ring: The chlorine atom is a good leaving group, making this position susceptible to further SNAr reactions with various nucleophiles (e.g., amines, thiols, alcohols). This allows for the straightforward introduction of diverse functionalities to build a library of derivatives.

-

The Secondary Amine of the Piperazine Ring: The free N-H group is nucleophilic and can be readily acylated, alkylated, or used in reductive amination reactions to extend the molecular structure.

This dual reactivity makes the compound an exceptionally versatile scaffold for constructing more complex molecules with potential therapeutic value.

Applications in Medicinal Chemistry and Drug Development

While no marketed drugs currently contain the exact 3-chloro-6-piperazinopyridazine core, the constituent scaffolds are of immense importance in pharmaceutical science. The molecule serves as a quintessential example of a "privileged structure" by proxy, combining two independently validated pharmacophores.

The Piperazine Scaffold: This six-membered ring is a cornerstone of medicinal chemistry, present in numerous drugs across various therapeutic areas.[7] Its inclusion is known to favorably modulate physicochemical properties, such as improving aqueous solubility and oral bioavailability.[8] Piperazine derivatives have demonstrated a vast range of biological activities, including antipsychotic, antidepressant, antihistamine, anticancer, and antimicrobial effects.[9][10][11]

The Pyridazine Scaffold: Pyridazine and its derivatives are increasingly popular in drug development.[3] They are recognized for their ability to engage in hydrogen bonding and π-stacking interactions with biological targets.[1] The pyridazine heterocycle is a key component in drugs developed for oncology, inflammation, and cardiovascular diseases.[3]

The strategic value of this compound lies in its ability to serve as a starting point for libraries of compounds that can be screened for a wide range of biological activities. The reactive chlorine and piperazine nitrogen allow for the systematic exploration of chemical space around this privileged core, a common and effective strategy in modern drug discovery.

Analytical Characterization and Quality Control

Ensuring the identity and purity of a chemical intermediate is critical for reproducible research and development. A combination of spectroscopic and chromatographic techniques is employed for the comprehensive characterization of this compound.

Spectroscopic Analysis

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum provides definitive information about the proton environment in the molecule. For the free base in DMSO-d₆, the following characteristic signals are expected:

-

Two doublets in the aromatic region (approx. 7.0-7.5 ppm) corresponding to the two protons on the pyridazine ring.

-

Two multiplets (or broad singlets) corresponding to the four protons on the piperazine ring adjacent to the pyridazine ring (approx. 3.5-3.8 ppm) and the four protons adjacent to the N-H group (approx. 2.8-3.1 ppm).

-

A broad singlet for the N-H proton of the piperazine ring.

-

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show distinct signals for each unique carbon atom, confirming the carbon skeleton. Aromatic carbons of the pyridazine ring will appear downfield, while the aliphatic carbons of the piperazine ring will appear upfield.

-

Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound. For the free base (C₈H₁₁ClN₄), the expected molecular ion peak [M]⁺ would be approximately m/z 198.66. The isotopic pattern due to the presence of chlorine (³⁵Cl and ³⁷Cl in a ~3:1 ratio) would be a key diagnostic feature.

Quality Control Workflow

High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of pharmaceutical intermediates.

Caption: A typical quality control workflow for purity assessment by HPLC.

Illustrative HPLC Protocol

-

System: A standard HPLC system with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

-

Mobile Phase B: 0.1% TFA in Acetonitrile.

-

Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20-30 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

Analysis: The purity is determined by calculating the area percentage of the main product peak relative to the total area of all peaks in the chromatogram.

Safety and Handling

As with any laboratory chemical, proper handling of this compound is essential for user safety.

GHS Hazard Information

| Category | Information | Source(s) |

| Pictogram(s) | [1] | |

| Signal Word | Warning | [1] |

| Hazard Statements | H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [1] |

| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapours/spray.P280: Wear protective gloves/eye protection/face protection.P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.P302+P352: IF ON SKIN: Wash with plenty of water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [1] |

Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of dust.

-

Eye/Face Protection: Wear tightly fitting chemical safety goggles or a face shield.

-

Skin Protection: Handle with impervious gloves (e.g., nitrile rubber). Wear a lab coat or other protective clothing to prevent skin contact.

-

Respiratory Protection: If ventilation is inadequate, use a NIOSH/MSHA-approved respirator with a particulate filter.

Storage and Disposal

-

Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents. For long-term stability, storage at 2-8°C under an inert atmosphere is recommended.[4]

-

Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations. Do not empty into drains.

Conclusion

This compound is a high-value chemical intermediate whose utility is derived from the potent combination of its constituent heterocyclic systems. Its straightforward synthesis and dual reactive sites provide medicinal chemists with a versatile platform for generating diverse molecular libraries. While its direct incorporation into a marketed drug has yet to be realized, the overwhelming success of both piperazine and pyridazine scaffolds in numerous FDA-approved therapies underscores the immense potential of this building block. A thorough understanding of its properties, synthesis, and safe handling procedures, as outlined in this guide, is the first step for any researcher aiming to leverage this powerful scaffold in the quest for the next generation of therapeutic agents.

References

- 1. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pyridazines [chemenu.com]

- 4. Zotepine | C18H18ClNOS | CID 5736 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Synthesis of Zotepine - Chempedia - LookChem [lookchem.com]

- 7. medkoo.com [medkoo.com]

- 8. tandfonline.com [tandfonline.com]

- 9. caymanchem.com [caymanchem.com]

- 10. GSRS [precision.fda.gov]

- 11. CN105949153A - Synthesis method of tasimelteon - Google Patents [patents.google.com]

An In-depth Technical Guide to 3-Chloro-6-piperazinopyridazine Hydrochloride (CAS 100241-11-0): A Cornerstone for Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This guide offers a comprehensive technical overview of 3-Chloro-6-piperazinopyridazine Hydrochloride, a key heterocyclic building block in medicinal chemistry. We will delve into its synthesis, explore its role in the development of targeted therapeutics, and provide detailed protocols for its characterization and safe handling. This document is intended to serve as a practical resource for scientists engaged in the design and synthesis of novel bioactive molecules.

Core Chemical and Physical Properties

This compound is a stable, solid compound at room temperature. Its chemical structure features a pyridazine ring, a six-membered aromatic ring with two adjacent nitrogen atoms, substituted with a chloro group and a piperazine moiety.[1] This unique arrangement of functional groups imparts specific physicochemical properties that are highly valuable in drug design.[2]

| Property | Value | Source |

| CAS Number | 100241-11-0 | [1] |

| Molecular Formula | C₈H₁₂Cl₂N₄ | [1] |

| Molecular Weight | 235.11 g/mol | [1] |

| Appearance | White to off-white solid | N/A |

| Storage | Sealed in a dry environment at 2-8°C | [1][3] |

| SMILES | ClC1=NN=C(N2CCNCC2)C=C1.[H]Cl | [1] |

The pyridazine core is known for its high dipole moment and robust hydrogen-bonding capacity, which can facilitate strong interactions with biological targets.[2] The piperazine group is a common pharmacophore that can enhance aqueous solubility and provide a versatile point for further chemical modification.[4]

Synthesis and Manufacturing

The synthesis of this compound is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction. The process starts with the readily available precursor, 3,6-dichloropyridazine.

Synthesis of 3,6-Dichloropyridazine (Precursor)

The precursor, 3,6-dichloropyridazine, can be synthesized from 3,6-dihydroxypyridazine by reaction with a chlorinating agent such as phosphorus oxychloride (POCl₃) or N-chlorosuccinimide (NCS).[5][6] The use of phosphorus oxychloride in a suitable solvent like chloroform is a common method.[6]

Synthesis of 3-Chloro-6-(piperazin-1-yl)pyridazine

The core reaction involves the selective displacement of one of the chlorine atoms of 3,6-dichloropyridazine with piperazine. The differential reactivity of the two chlorine atoms allows for this monosubstitution.

References

The Versatile Scaffolding of 3-Chloro-6-piperazinopyridazine Hydrochloride: A Technical Guide for Drug Discovery

This guide provides an in-depth technical overview of the chemical building block, 3-Chloro-6-piperazinopyridazine Hydrochloride. It is designed for researchers, scientists, and professionals in drug development who are looking to leverage this versatile scaffold in their synthetic and medicinal chemistry programs. We will delve into its synthesis, reactivity, and applications, providing not just protocols, but the scientific rationale behind them.

Introduction: The Strategic Importance of the Pyridazine Core

The pyridazine nucleus, a six-membered aromatic ring with two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry.[1][2][3] Its unique electronic properties, including a high dipole moment and hydrogen bonding capabilities, make it an attractive component for designing molecules with specific target interactions.[4] The introduction of a chloro substituent at the 3-position and a piperazine moiety at the 6-position of the pyridazine ring creates a highly versatile building block. The chlorine atom serves as a reactive handle for further functionalization through various cross-coupling reactions, while the piperazine group can be modified to modulate physicochemical properties and target engagement. This strategic combination makes this compound a valuable starting material for the synthesis of a diverse range of bioactive compounds.

Physicochemical and Structural Properties

A thorough understanding of the physicochemical properties of a building block is fundamental to its effective use in synthesis and drug design.

| Property | Value | Source(s) |

| CAS Number | 100241-11-0 | [5][6] |

| Molecular Formula | C₈H₁₂Cl₂N₄ | [5] |

| Molecular Weight | 235.11 g/mol | [5] |

| Appearance | White to off-white solid | General supplier information |

| Melting Point | 167 °C (for the related 3-chloro-6-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}pyridazine) | [2] |

| Solubility | Soluble in water | General supplier information |

| Storage | Sealed in a dry environment at 2-8°C | [5] |

Synthesis and Mechanistic Insights

The most common and efficient synthesis of 3-Chloro-6-(piperazin-1-yl)pyridazine proceeds via a nucleophilic aromatic substitution (SNAr) reaction.

The SNAr Reaction: A Deliberate Choice

The pyridazine ring, being electron-deficient due to the two nitrogen atoms, is activated towards nucleophilic attack. This makes the SNAr reaction a highly effective method for introducing substituents.[7] The reaction of 3,6-dichloropyridazine with piperazine is a classic example of this.

Diagram of the SNAr Synthesis Workflow:

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

This protocol is based on established methods for the synthesis of similar compounds.

Step 1: Synthesis of 3-Chloro-6-(piperazin-1-yl)pyridazine

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3,6-dichloropyridazine (1 equivalent) in absolute ethanol.

-

Reagent Addition: Add anhydrous piperazine (2.5 equivalents). The excess piperazine acts as both the nucleophile and a base to neutralize the HCl generated during the reaction.

-

Reaction Conditions: Stir the mixture at room temperature for 15 minutes, then heat to reflux for 4-6 hours.

-

Work-up and Purification: After cooling, the product may precipitate and can be collected by vacuum filtration. If no precipitate forms, concentrate the reaction mixture under reduced pressure. The crude product can be purified by recrystallization from ethanol.

Step 2: Formation of the Hydrochloride Salt

-

Salt Formation: Dissolve the purified 3-Chloro-6-(piperazin-1-yl)pyridazine in a suitable solvent (e.g., diethyl ether or isopropanol).

-

Acidification: Bubble hydrogen chloride gas through the solution or add a solution of HCl in a compatible solvent until precipitation is complete.

-

Isolation: Collect the resulting white precipitate of this compound by vacuum filtration and dry under vacuum.

Spectroscopic Characterization

Unequivocal characterization of the building block is crucial for quality control and ensuring the integrity of subsequent synthetic steps.

¹H NMR Spectroscopy:

The ¹H NMR spectrum of the free base, 3-chloro-6-(1-piperazinyl)pyridazine, in DMSO-d₆ is expected to show characteristic signals for the pyridazine and piperazine protons. Based on data for a closely related analog, the pyridazine protons would appear as doublets in the aromatic region, while the piperazine protons would appear as multiplets in the aliphatic region.[2]

Reactivity and Applications in Drug Discovery

The true value of this compound lies in its potential for diversification. The chlorine atom is a versatile handle for introducing a wide array of substituents, primarily through palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds.[8] The chloro-pyridazine can be coupled with various boronic acids to introduce aryl, heteroaryl, or vinyl groups, significantly expanding the chemical space accessible from this building block.[5][9]

Diagram of a Representative Suzuki Coupling Reaction:

Caption: Suzuki coupling of 3-Chloro-6-piperazinopyridazine.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds, enabling the introduction of a wide range of primary and secondary amines at the 3-position.[1][4][10] This is particularly useful for synthesizing libraries of compounds with diverse amine functionalities to probe structure-activity relationships.

Diagram of a Representative Buchwald-Hartwig Amination:

Caption: Buchwald-Hartwig amination of 3-Chloro-6-piperazinopyridazine.

Application in the Synthesis of Bioactive Molecules

While a direct blockbuster drug synthesized from this specific building block is not publicly disclosed, numerous patents and research articles describe the use of the 3-chloro-6-(piperazin-1-yl)pyridazine scaffold in the synthesis of kinase inhibitors, GPCR modulators, and other potential therapeutic agents. For instance, derivatives of this scaffold have been investigated for their analgesic and anti-inflammatory activities.[2][6]

Safety and Handling

As with any chemical reagent, proper safety precautions are paramount.

-

Hazard Identification: This compound is harmful if swallowed and causes skin and serious eye irritation.[11]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[11]

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid generating dust.[11]

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.[5][11]

For comprehensive safety information, always refer to the latest Safety Data Sheet (SDS) from the supplier.

Conclusion

This compound is a strategically designed chemical building block that offers a reliable and versatile entry point for the synthesis of a wide range of complex molecules. Its predictable reactivity, particularly in SNAr and palladium-catalyzed cross-coupling reactions, makes it an invaluable tool for medicinal chemists. A thorough understanding of its properties, synthesis, and reactivity, as outlined in this guide, will empower researchers to fully exploit its potential in the quest for novel therapeutics.

References

- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 2. 3-Chloro-6-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}pyridazine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 5. benchchem.com [benchchem.com]

- 6. 3-Chloro-6-[4-(2-pyridyl)piperazin-1-yl]pyridazine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound | 100241-11-0 [m.chemicalbook.com]

- 8. Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. echemi.com [echemi.com]

3-Chloro-6-piperazinopyridazine Hydrochloride screening compound

An In-depth Technical Guide to the Evaluation of 3-Chloro-6-piperazinopyridazine Hydrochloride as a Novel Screening Compound

Introduction: Contextualizing the Inquiry

In the landscape of drug discovery, novel chemical matter serves as the starting point for innovation. The compound this compound represents a class of heterocyclic scaffolds that are frequently explored for biological activity. While this specific molecule is not extensively documented in public screening literature, its structural motifs—a pyridazine core linked to a piperazine ring—are present in numerous biologically active agents. This guide, therefore, provides a comprehensive framework for the systematic evaluation of such a compound, treating it as a new chemical entity (NCE) entering a discovery pipeline.

This document is not a historical record of established use but rather a forward-looking, methodological whitepaper. It is designed for researchers, scientists, and drug development professionals, providing the scientific rationale and detailed protocols necessary to characterize the compound's potential, from initial quality control to advanced mechanism of action studies. We will proceed with the expert assumption that the pyridazine and piperazine moieties suggest a potential for interaction with well-established target families, such as protein kinases.

Part 1: Foundational Characterization and Quality Control

Before any biological screening, the identity, purity, and stability of the test compound must be rigorously established. This is a non-negotiable step to ensure data integrity and reproducibility.

1.1 Physicochemical Property Analysis

A thorough understanding of the compound's properties is critical for designing meaningful experiments. Key parameters include solubility, which dictates assay buffer compatibility, and stability, which informs handling and storage procedures.

Table 1: Essential Physicochemical Data for 3-Chloro-6-piperazinopyridazine HCl

| Parameter | Method | Purpose |

|---|---|---|

| Identity Confirmation | LC-MS, ¹H NMR | Confirms the chemical structure and molecular weight. |

| Purity Assessment | HPLC-UV (e.g., at 254 nm) | Quantifies the purity of the compound, aiming for >95% for screening. |

| Aqueous Solubility | Nephelometry or HPLC-based method | Determines the maximum soluble concentration in assay buffers. |

| Stability | HPLC-UV over time | Assesses degradation in DMSO stock and aqueous assay buffers. |

1.2 Protocol: Stock Solution Preparation and Management

Trustworthy data originates from well-managed compound stocks.

Step-by-Step Protocol:

-

Preparation: Accurately weigh the compound using a calibrated microbalance. Dissolve in high-purity, anhydrous Dimethyl Sulfoxide (DMSO) to create a high-concentration stock, typically 10-20 mM.

-

Solubilization: Use a vortex mixer and, if necessary, gentle warming (30-37°C) to ensure complete dissolution. Visually inspect for any particulates.

-

Aliquoting: Dispense the stock solution into small-volume, amber-colored polypropylene tubes to minimize freeze-thaw cycles and light exposure.

-

Storage: Store aliquots at -20°C or -80°C for long-term stability. A working stock can be kept at 4°C for short-term use (e.g., <1 week), stability permitting.

-

Documentation: Meticulously log the compound ID, concentration, date of preparation, and solvent.

Part 2: A Strategic Screening Cascade

Given the prevalence of the pyridazine scaffold in kinase inhibitors, a logical starting point for screening is a kinase-focused assay. Our strategy will follow a well-established "screening cascade" to progressively refine our understanding of the compound's activity.

Figure 1: A representative screening cascade for a novel kinase inhibitor.

2.1 Primary Screen: High-Throughput Biochemical Assay

The goal of the primary screen is to efficiently test the compound against a kinase of interest at a single, high concentration to identify initial "hits."[1] We will use the ADP-Glo™ Kinase Assay, a robust, luminescence-based method ideal for HTS.[2][3] It measures the amount of ADP produced in a kinase reaction, which directly correlates with kinase activity.[4][5]

Protocol: ADP-Glo™ Kinase Assay (384-well format)

-

Principle: This is a two-step assay. First, the kinase reaction occurs. Then, the ADP-Glo™ Reagent is added to stop the reaction and deplete the remaining ATP. Finally, the Kinase Detection Reagent is added to convert the ADP produced into ATP, which is then used by a luciferase to generate a light signal proportional to kinase activity.[3][6]

-

Materials:

-

Recombinant human kinase and its specific peptide substrate.

-

ATP (at the Kₘ concentration for the kinase, if known).

-

ADP-Glo™ Kinase Assay Kit (Promega or similar).[2]

-

Kinase Assay Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

-

Test compound (10 mM in DMSO).

-

Staurosporine (positive control inhibitor, 10 mM in DMSO).

-

White, opaque, 384-well assay plates.

-

-

Methodology:

-

Compound Plating: Prepare an intermediate plate by diluting the test compound and controls in assay buffer. Transfer 50 nL of compound solution to the final assay plate using an acoustic dispenser. This results in a final assay concentration of 10 µM for the test compound. Include "no inhibitor" (DMSO only) and positive control (e.g., 1 µM Staurosporine) wells.

-

Kinase Reaction:

-

Add 2.5 µL of a 2X kinase solution (containing the kinase in assay buffer) to each well.

-

Incubate for 15 minutes at room temperature (RT) to allow the compound to bind to the kinase.

-

Initiate the reaction by adding 2.5 µL of a 2X substrate/ATP solution. The final volume is 5 µL.

-

Incubate for 60 minutes at 30°C.

-

-

ADP Detection:

-

Add 5 µL of ADP-Glo™ Reagent to each well to stop the reaction. Incubate for 40 minutes at RT.

-

Add 10 µL of Kinase Detection Reagent to each well. Incubate for 30-60 minutes at RT to allow the luminescent signal to stabilize.[4]

-

-

Data Acquisition: Read the luminescence on a plate reader (e.g., BMG LABTECH PHERAstar or similar).

-

-

Data Analysis:

-

Normalize the data using the controls:

-

% Inhibition = 100 * (1 - (Signal_Compound - Signal_PositiveControl) / (Signal_NegativeControl - Signal_PositiveControl))

-

-

A "hit" is typically defined as a compound that causes inhibition above a certain threshold (e.g., >3 standard deviations from the mean of the negative controls, or simply >20-30% inhibition).

-

2.2 Dose-Response and Potency Determination

Hits from the primary screen must be confirmed. This involves testing the compound across a range of concentrations to determine its half-maximal inhibitory concentration (IC₅₀), a key measure of potency.

Protocol: IC₅₀ Determination

-

Prepare a 10-point, 1:3 serial dilution of the hit compound in DMSO, starting at a high concentration (e.g., 1 mM).

-

Perform the ADP-Glo™ assay as described above, but instead of a single concentration, add the serial dilutions to the plate.

-

Plot the % Inhibition versus the logarithm of the compound concentration.

-

Fit the data to a four-parameter logistic equation (sigmoidal dose-response curve) to calculate the IC₅₀ value.

2.3 Secondary Screen: Cell-Based Orthogonal Assay

A biochemical hit must be validated in a more physiologically relevant context. A cell-based assay confirms that the compound can cross the cell membrane and inhibit the target kinase inside the cell.[7]

Figure 2: Hypothetical inhibition of an RTK signaling pathway.

Protocol: Cellular Target Engagement Assay (e.g., NanoBRET™)

-

Principle: This assay measures the binding of a compound to its target protein in living cells.[7] It uses Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged kinase and a fluorescent energy transfer probe that binds to the kinase's active site. A compound that binds to the target will displace the probe, leading to a decrease in the BRET signal.

-

Methodology (Summarized):

-

Cell Preparation: Use a cell line engineered to express the kinase of interest fused to NanoLuc® luciferase.

-

Assay: Seed the cells in a 96- or 384-well plate. Add the serially diluted test compound, followed by the specific NanoBRET™ tracer.

-

Detection: After a 2-hour incubation, add the NanoBRET™ substrate and measure both the donor (luciferase) and acceptor (tracer) emission signals.

-

Analysis: The ratio of the acceptor to donor signal is calculated. A decrease in this ratio indicates target engagement by the compound. Plotting this change against compound concentration allows for the determination of a cellular IC₅₀.

-

Part 3: Advanced Characterization and Lead Optimization

A compound that is potent in both biochemical and cellular assays is a strong candidate for further investigation.

3.1 Selectivity Profiling

It is rare for a kinase inhibitor to be completely specific. Assessing the compound's activity against a broad panel of kinases (e.g., the DiscoverX KINOMEscan™ panel) is crucial to understand its selectivity profile and anticipate potential off-target effects. The goal is to find compounds with high potency for the desired target and low potency for other kinases, especially those known to cause toxicity.

3.2 Mechanism of Action (MoA) Studies

Understanding how the inhibitor works is key. For kinases, the most common mechanism is competition with ATP.

Protocol: ATP Competition Assay

-

Perform the biochemical kinase assay (e.g., ADP-Glo™) to determine the IC₅₀ of the compound at multiple, fixed concentrations of ATP (e.g., one at the Kₘ, one at 5x Kₘ, and one at 10x Kₘ).

-

Analysis:

-

If the IC₅₀ value increases significantly as the ATP concentration increases, the compound is likely an ATP-competitive inhibitor.

-

If the IC₅₀ value remains relatively constant regardless of the ATP concentration, the compound is likely non-competitive or uncompetitive with respect to ATP.

-

Conclusion

This guide outlines a rigorous, logical, and technically sound pathway for the evaluation of a novel screening compound, using this compound as a representative model. By progressing from foundational quality control through a multi-stage screening cascade, researchers can build a comprehensive data package that validates initial hits, confirms cellular activity, and elucidates the mechanism of action. This systematic approach ensures that resources are focused on the most promising molecules, forming the bedrock of a successful drug discovery program.

References

- 1. A high-throughput radiometric kinase assay - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ADP-Glo™ Kinase Assay [worldwide.promega.com]

- 3. bmglabtech.com [bmglabtech.com]

- 4. eastport.cz [eastport.cz]

- 5. ADP-Glo: A Bioluminescent and homogeneous ADP monitoring assay for kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ADP-Glo™ Kinase Assay Protocol [worldwide.promega.com]

- 7. reactionbiology.com [reactionbiology.com]

The Strategic Role of 3-Chloro-6-piperazinopyridazine Hydrochloride in Modern Drug Discovery: A Technical Guide

Abstract

This in-depth technical guide provides a comprehensive review of 3-Chloro-6-piperazinopyridazine Hydrochloride, a pivotal heterocyclic building block in contemporary medicinal chemistry. We will explore its synthesis, chemical properties, and critical applications, with a particular focus on its role as a scaffold for the development of potent kinase inhibitors. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the strategic utilization of this versatile intermediate.

Introduction: The Versatility of the Pyridazine-Piperazine Scaffold

This compound, with the chemical formula C₈H₁₂Cl₂N₄ and a molecular weight of 235.11 g/mol , is a heterocyclic compound of significant interest in pharmaceutical research and development.[1] Its structure, featuring a reactive chloropyridazine core linked to a piperazine moiety, makes it an exceptionally versatile starting material for the synthesis of a diverse array of bioactive molecules. The pyridazine ring is a common motif in medicinal chemistry, known to impart favorable physicochemical properties and to act as a bioisostere for other aromatic systems.[2] The piperazine group, a frequently incorporated pharmacophore, can enhance aqueous solubility and provides a crucial point for molecular interactions with biological targets.[3] This unique combination of structural features has positioned this compound as a valuable intermediate in the quest for novel therapeutics, particularly in the realm of oncology and inflammatory diseases.[4][5]

Synthesis and Characterization: A Reliable and Scalable Pathway

The synthesis of this compound is a well-established process, typically commencing with the commercially available 3,6-dichloropyridazine. The core of the synthesis lies in a nucleophilic aromatic substitution (SₙAr) reaction, where one of the chlorine atoms on the pyridazine ring is selectively displaced by piperazine.

Synthesis of 3-Chloro-6-(piperazin-1-yl)pyridazine (Free Base)

The initial step involves the reaction of 3,6-dichloropyridazine with an excess of anhydrous piperazine. The use of excess piperazine serves a dual purpose: it acts as the nucleophile and as a base to neutralize the hydrochloric acid generated during the reaction.[3] The reaction is typically carried out in a protic solvent such as ethanol and heated to reflux to ensure a reasonable reaction rate.

Experimental Protocol: Synthesis of 3-Chloro-6-(piperazin-1-yl)pyridazine

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3,6-dichloropyridazine (1.0 eq) in absolute ethanol.

-

Reagent Addition: To the stirred solution, add anhydrous piperazine (2.5 - 3.0 eq).

-

Reaction Conditions: Heat the reaction mixture to reflux (approximately 78-80 °C) with continuous stirring for 4-6 hours.

-

Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase such as ethyl acetate/hexane (1:1).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

-

Isolation: To the resulting residue, add distilled water and stir. The crude product may precipitate as a solid. Collect the precipitate by vacuum filtration and wash with cold water.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield pure 3-chloro-6-(piperazin-1-yl)pyridazine as a white to off-white solid.[3]

Formation of the Hydrochloride Salt

To enhance stability and aqueous solubility for pharmaceutical applications, the free base is converted to its hydrochloride salt. This is achieved through a straightforward acid-base reaction.

Experimental Protocol: Formation of this compound

-

Dissolution: Dissolve the purified 3-chloro-6-(piperazin-1-yl)pyridazine in a suitable organic solvent, such as diethyl ether or isopropanol.

-

Acidification: To the stirred solution, add a solution of hydrogen chloride in the same solvent (e.g., ethereal HCl) dropwise until the precipitation of the hydrochloride salt is complete. The pH should be acidic.

-

Isolation: Collect the precipitated solid by vacuum filtration.

-

Drying: Wash the solid with the solvent and dry under vacuum to obtain this compound.

Characterization

The structural integrity of the synthesized compound is confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are used to elucidate the molecular structure. The ¹H NMR spectrum of the free base, 3-chloro-6-(1-piperazinyl)pyridazine, would show characteristic signals for the pyridazine and piperazine protons.

-

Mass Spectrometry (MS): Mass spectrometry is employed to confirm the molecular weight of the compound.

-

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the functional groups present in the molecule.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| This compound | C₈H₁₂Cl₂N₄ | 235.11 | 100241-11-0 |

Table 1: Physicochemical Properties of this compound.[1]

Figure 1: Synthetic workflow for this compound.

Applications in Drug Discovery: A Scaffold for Kinase Inhibitors

The 3-chloro-6-piperazinopyridazine scaffold is a privileged structure in the design of kinase inhibitors. Protein kinases play a crucial role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[6] The chlorine atom at the 3-position of the pyridazine ring serves as a convenient handle for further functionalization, allowing for the introduction of various substituents to modulate potency and selectivity against specific kinase targets.

Targeting VEGFR and FGFR in Angiogenesis

Vascular Endothelial Growth Factor Receptors (VEGFRs) and Fibroblast Growth Factor Receptors (FGFRs) are key regulators of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[7] Consequently, inhibitors of these receptor tyrosine kinases are a major focus of anticancer drug development. The pyridazine core can effectively mimic the hinge-binding motif of ATP, while the piperazine moiety can be extended to interact with the solvent-exposed region of the kinase, providing opportunities to enhance selectivity and pharmacokinetic properties.

Derivatives of 3-Chloro-6-piperazinopyridazine have been investigated as potent inhibitors of VEGFR-2 and FGFRs.[8][9] For instance, the piperazine nitrogen can be derivatized with various aryl or alkyl groups to optimize interactions within the ATP-binding pocket of the target kinase.

| Target Kinase | Derivative Type | Reported IC₅₀ Values | Reference |

| VEGFR-2 | Pyridine-derived pyridazines | 0.12 µM (for compound 10) | [8] |

| FGFR4 | Pyrazolo[3,4-d]pyridazinones | Covalent inhibition demonstrated | [9] |

Table 2: Examples of Biological Activity of Pyridazine-based Kinase Inhibitors.

Mechanism of Action: Competitive ATP Inhibition

Many kinase inhibitors derived from the 3-chloro-6-piperazinopyridazine scaffold function as ATP-competitive inhibitors. They bind to the ATP-binding site of the kinase, preventing the phosphorylation of downstream substrates and thereby blocking the signal transduction pathway. The pyridazine core typically forms hydrogen bonds with the "hinge" region of the kinase, a critical interaction for potent inhibition.

Figure 2: Mechanism of action of pyridazine-based VEGFR/FGFR kinase inhibitors.

Conclusion and Future Perspectives

This compound is a cornerstone intermediate in modern drug discovery, offering a robust and versatile platform for the synthesis of novel therapeutic agents. Its straightforward and scalable synthesis, coupled with its favorable physicochemical properties, makes it an attractive starting material for medicinal chemists. The demonstrated success of pyridazine-based scaffolds in developing potent and selective kinase inhibitors, particularly in the context of anti-angiogenic cancer therapy, underscores the continued importance of this compound. Future research will likely focus on further derivatization of this scaffold to explore new chemical space, enhance selectivity against a broader range of kinase targets, and develop next-generation therapeutics with improved efficacy and safety profiles.

References

- 1. chemscene.com [chemscene.com]

- 2. img01.pharmablock.com [img01.pharmablock.com]

- 3. benchchem.com [benchchem.com]

- 4. chemimpex.com [chemimpex.com]

- 5. 3-Chloro-6-[4-(2-pyridyl)piperazin-1-yl]pyridazine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019-2023) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05244G [pubs.rsc.org]

- 8. Pyridine-derived VEGFR-2 inhibitors: Rational design, synthesis, anticancer evaluations, in silico ADMET profile, and molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to 3-Chloro-6-piperazinopyridazine Hydrochloride: A Versatile Scaffold in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Chloro-6-piperazinopyridazine hydrochloride is a heterocyclic compound that has garnered significant attention in medicinal chemistry, not for its intrinsic biological activity, but as a highly versatile and valuable chemical building block.[1] Its unique structural arrangement, featuring a reactive pyridazine core, a strategically positioned chlorine atom, and a nucleophilic piperazine moiety, offers a rich chemical landscape for the synthesis of diverse molecular entities. This guide delves into the core utility of this compound, elucidating its mechanism of action as a synthetic intermediate and providing a comprehensive overview of its application in the development of novel therapeutic agents. We will explore the chemical logic that underpins its use, detail exemplary synthetic protocols, and discuss the broad spectrum of biological activities exhibited by its derivatives, thereby providing a holistic understanding of its pivotal role in contemporary drug discovery.

Part 1: The Chemical Rationale - Understanding the Synthetic Potential

The utility of this compound as a foundational element in drug design stems from the distinct chemical properties of its constituent parts. The pyridazine ring, an electron-deficient diazine, is susceptible to nucleophilic substitution, a reactivity profile that is further modulated by the presence of the chloro and piperazino groups.

The key to its versatility lies in two primary reactive sites:

-

The Chlorine Atom at the 3-Position: This halogen serves as an excellent leaving group, providing a prime location for the introduction of a wide array of substituents through nucleophilic aromatic substitution (SNAr) reactions. This allows for the systematic modification of the pyridazine core to explore structure-activity relationships (SAR).

-

The Secondary Amine of the Piperazine Ring: The piperazine moiety offers a nucleophilic nitrogen that can be readily functionalized through reactions such as acylation, alkylation, and reductive amination. This enables the appendage of various pharmacophores, influencing the compound's solubility, pharmacokinetic properties, and target-binding interactions.

This dual functionality allows for a modular and divergent approach to library synthesis, making it a favored starting material for generating novel chemical entities with diverse pharmacological profiles.

Part 2: Applications in Drug Discovery - A Survey of Biological Activities

While this compound itself is not recognized as a therapeutic agent, its derivatives have demonstrated a remarkable range of biological activities. The pyridazine and piperazine scaffolds are prevalent in many clinically approved drugs, and their combination in this starting material provides a robust platform for innovation.

Table 1: Overview of Biological Activities of 3-Chloro-6-piperazinopyridazine Derivatives

| Biological Target/Activity | Therapeutic Area | Exemplary Derivative Classes | Reference(s) |

| Hepatitis A Virus (HAV) Inhibition | Infectious Disease | Modified piperazinopyridazines | [2] |

| Cytotoxicity | Oncology | Novel pyridazine, pyrazole, and pyrimidine hybrids | [3][4] |

| β-Amyloid Plaque Ligands | Neurology (Diagnostics) | Imidazo[1,2-b]pyridazine derivatives | [5] |

| Cyclooxygenase-2 (COX-2) Inhibition | Inflammation | Pyrazole-pyridazine hybrids | |

| Antimicrobial and Antifungal | Infectious Disease | Various piperazine derivatives | |

| Tuberculostatic Activity | Infectious Disease | Pyridine and pyrazine derivatives |

The causality behind these diverse activities often lies in the ability of the core scaffold to present appended functional groups in a specific three-dimensional orientation, facilitating interactions with biological targets such as enzyme active sites or receptor binding pockets.

Part 3: Experimental Protocols and Methodologies

To fully appreciate the practical utility of this compound, it is instructive to examine the experimental workflows employed in the synthesis of its derivatives. These protocols are designed to be robust and adaptable, allowing for the generation of a wide range of analogs for biological screening.

Workflow 1: General Synthesis of a Derivative via Nucleophilic Aromatic Substitution

This workflow illustrates the fundamental reactivity of the 3-chloro position on the pyridazine ring.

Caption: General workflow for SNAr at the C3 position.

Detailed Step-by-Step Methodology:

-

Reaction Setup: To a solution of this compound (1 equivalent) in a suitable aprotic polar solvent such as N,N-dimethylformamide (DMF), add the desired nucleophile (1.1-1.5 equivalents) and a base (e.g., potassium carbonate, 2-3 equivalents) to neutralize the hydrochloride salt and the liberated HCl.

-

Heating and Monitoring: The reaction mixture is heated to a temperature between 80-120 °C. The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

-

Workup: Upon completion, the reaction mixture is cooled to room temperature and poured into water. The aqueous layer is extracted with an appropriate organic solvent, such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.

-

Purification: The solvent is removed under reduced pressure, and the resulting crude product is purified by column chromatography on silica gel or by recrystallization to yield the pure 3-substituted-6-piperazinopyridazine derivative.

Workflow 2: Functionalization of the Piperazine Moiety

This workflow demonstrates the modification of the piperazine ring, a common strategy to modulate pharmacokinetic properties.

Caption: Workflow for N-functionalization of the piperazine ring.

Detailed Step-by-Step Methodology (Reductive Amination Example):

-

Reaction Setup: this compound (1 equivalent) is dissolved in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE). A base (e.g., triethylamine, 1.1 equivalents) is added to free the piperazine amine. The desired aldehyde or ketone (1.1 equivalents) is then added.

-

Imine Formation and Reduction: The mixture is stirred at room temperature to allow for the formation of the iminium intermediate. A reducing agent, such as sodium triacetoxyborohydride (1.5 equivalents), is then added portion-wise.

-

Monitoring and Workup: The reaction is monitored by TLC or LC-MS. Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate. The layers are separated, and the aqueous layer is extracted with the organic solvent.

-

Purification: The combined organic layers are dried, filtered, and concentrated. The crude product is purified by column chromatography to afford the N-alkylated piperazine derivative.

Part 4: Conclusion - A Cornerstone in Medicinal Chemistry

This compound does not possess a direct mechanism of action in a pharmacological sense. Instead, its "action" is that of a versatile and reliable chemical scaffold that empowers medicinal chemists to explore vast chemical spaces. Its predictable reactivity and modular nature make it an invaluable tool in the iterative process of drug design and optimization. The diverse range of biologically active molecules synthesized from this starting material is a testament to its enduring importance in the quest for novel therapeutics. Future innovations in catalysis and synthetic methodology will undoubtedly continue to expand the utility of this foundational building block, solidifying its place in the armamentarium of drug discovery professionals.

References

- 1. 3-Chloro-6-methylpyridazine | C5H5ClN2 | CID 227254 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. 3-Chloro-6-[4-(2-pyridyl)piperazin-1-yl]pyridazine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 3-Chloro-6-phenylpyridazine | C10H7ClN2 | CID 88515 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 3-Chloro-6-[4-(2-chloro-4-nitrophenyl)piperazin-1-yl]pyridazine | C14H13Cl2N5O2 | CID 6413469 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Biological Activity of 3-Chloro-6-piperazinopyridazine Hydrochloride

Abstract: 3-Chloro-6-piperazinopyridazine hydrochloride is a heterocyclic compound featuring a pyridazine ring substituted with a chlorine atom and a piperazine moiety. While comprehensive biological data for this specific hydrochloride salt is not extensively documented in publicly available literature, its core structure, 3-chloro-6-(piperazin-1-yl)pyridazine, is a recognized scaffold in medicinal chemistry. Analysis of structurally related analogs provides significant insights into its potential pharmacological activities. This guide synthesizes the available information on these analogs to project the likely biological profile of this compound, focusing on its potential as an analgesic, anti-inflammatory, and anticancer agent. Methodologies for evaluating these activities are proposed based on established protocols for similar compounds.

Introduction: The Pyridazine-Piperazine Scaffold

The pyridazine ring, a six-membered heterocycle with two adjacent nitrogen atoms, is a privileged structure in drug discovery. Its unique physicochemical properties, including a high dipole moment and robust hydrogen-bonding capacity, make it an attractive component for interacting with biological targets.[1] The incorporation of a piperazine ring, a common pharmacophore in centrally active and other therapeutic agents, further enhances the potential for diverse biological activities.[2] The compound this compound combines these two key structural motifs, suggesting a high potential for pharmacological relevance.

This guide will explore the inferred biological activities of this compound by examining the established activities of its close structural analogs. The primary areas of focus will be analgesia and inflammation, oncology, and central nervous system (CNS) applications.

Inferred Biological Activities and Mechanisms of Action

Analgesic and Anti-inflammatory Potential

A significant body of research points to the potential for pyridazine derivatives to act as potent analgesic and anti-inflammatory agents.[2][3] Studies on compounds with the same 3-chloro-6-(substituted-piperazin-1-yl)pyridazine core provide strong evidence for this potential.

Supporting Evidence from Analogs:

-

Research on compounds such as 3-chloro-6-(4-pyridin-2-ylpiperazin-1-yl)pyridazine and 3-chloro-6-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}pyridazine has been explicitly directed towards the discovery of new analgesic and anti-inflammatory agents.[4][5][6][7]

-

The pyridazinone core, which is structurally related, is known to be a key feature of non-steroidal anti-inflammatory drugs (NSAIDs) that may exhibit reduced gastrointestinal side effects.[2][3]

Postulated Mechanism of Action:

The anti-inflammatory effects of many pyridazinone derivatives are attributed to the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2.[3] It is plausible that this compound could exert its anti-inflammatory effects through a similar mechanism. The piperazine moiety can be crucial for binding within the active site of these enzymes.

Proposed Experimental Workflow for a Preliminary In Vitro Anti-inflammatory Screen

References

- 1. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. sarpublication.com [sarpublication.com]

- 3. Anti-inflammatory activity of pyridazinones: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 3-Chloro-6-[4-(2-pyridyl)piperazin-1-yl]pyridazine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 3-Chloro-6-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}pyridazine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Potential Therapeutic Targets of 3-Chloro-6-piperazinopyridazine Derivatives

Executive Summary

The 3-chloro-6-piperazinopyridazine scaffold represents a quintessential example of a "privileged structure" in modern medicinal chemistry. Its inherent structural features—a reactive chloropyridazine ring enabling diverse substitutions and a versatile piperazine linker—confer the ability to interact with a wide array of biological targets. This adaptability has led to the exploration of its derivatives across multiple therapeutic domains. This technical guide provides an in-depth analysis of the most promising therapeutic targets for this chemical class, with a primary focus on oncology, where kinase inhibition stands out as a predominant mechanism of action. Additional potential applications in central nervous system (CNS) disorders and infectious diseases are also explored. This document is intended for researchers, medicinal chemists, and drug development professionals, offering not just a review of established findings but also the causal logic behind experimental designs and detailed protocols for target validation.

Part 1: The 3-Chloro-6-piperazinopyridazine Scaffold: A Privileged Core for Drug Discovery

The core structure consists of a pyridazine ring, a six-membered heterocycle with two adjacent nitrogen atoms, substituted with a chlorine atom at the 3-position and a piperazine ring at the 6-position. The chlorine atom serves as an excellent leaving group, facilitating nucleophilic substitution reactions to introduce a vast array of functional groups (R1). The secondary amine of the piperazine ring provides another key point for modification (R2), allowing for fine-tuning of physicochemical properties and target engagement.

This modular design is critical to its success. The piperazine moiety, a common feature in many FDA-approved drugs, often improves aqueous solubility and can adopt a chair conformation to optimally position substituents for deep engagement within protein binding pockets.[1] The pyridazine core acts as a rigid scaffold and a bioisostere for other aromatic systems, participating in essential hydrogen bonding and π-stacking interactions with target proteins.

Part 2: Oncology - A Primary Therapeutic Frontier

The most significant therapeutic potential for 3-chloro-6-piperazinopyridazine derivatives has been identified in oncology. Their modular nature makes them ideal candidates for developing inhibitors of protein kinases, a class of enzymes frequently dysregulated in cancer.

Target Class: Protein Kinase Inhibition

Rationale for Targeting Kinases: Protein kinases regulate the majority of cellular signaling pathways, controlling processes like cell growth, proliferation, and survival. In many cancers, mutations or overexpression of specific kinases lead to uncontrolled signaling, driving tumor progression. Kinase inhibitors function by blocking the ATP-binding site, preventing the phosphorylation of downstream substrates. The piperazine scaffold is exceptionally effective at placing substituents into the solvent-front region of the ATP-binding pocket, a common strategy for enhancing both potency and selectivity.[1]

Target Profile: Src and Abl Tyrosine Kinases

Mechanism & Therapeutic Relevance: The Src and Abl non-receptor tyrosine kinases are critical regulators of cell proliferation and survival. The fusion protein BCR-Abl is the causative driver of Chronic Myelogenous Leukemia (CML). Dual Src/Abl inhibitors have demonstrated potent antitumor activity. While the seminal dual Src/Abl inhibitor Dasatinib features a different core, its 2-(aminopyrimidinyl)thiazole-5-carboxamide structure with a piperazine linker validates the general pharmacophoric model for targeting these kinases. This provides a strong rationale for synthesizing and testing 3-chloro-6-piperazinopyridazine derivatives against these targets.

Experimental Workflow: In Vitro Kinase Inhibition Assay

The primary validation of a putative kinase inhibitor is a direct enzymatic assay. The goal is to determine the compound's concentration-dependent ability to block the kinase's catalytic activity.

Caption: Workflow for an in vitro HTRF Kinase Inhibition Assay.

Protocol: Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Assay

-

Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the test compound in DMSO, starting at a top concentration of 100 µM.

-

Assay Plate Setup: In a 384-well low-volume white plate, add 2 µL of the diluted compound solution. For controls, add 2 µL of DMSO (0% inhibition) or a known potent inhibitor (100% inhibition).

-

Kinase Addition: Add 4 µL of recombinant Src or Abl kinase solution (prepared in kinase buffer) to each well.

-

Reaction Initiation: Add 4 µL of a substrate/ATP mixture containing a biotinylated peptide substrate and ATP (at the Kₘ concentration) to initiate the reaction.

-

Incubation: Seal the plate and incubate at room temperature for 60 minutes.

-

Detection: Add 10 µL of HTRF detection buffer containing a Europium cryptate-labeled anti-phospho-substrate antibody (donor) and streptavidin-conjugated XL665 (acceptor).

-

Final Incubation: Incubate the plate in the dark at room temperature for 60 minutes.

-

Data Acquisition: Read the plate on an HTRF-compatible plate reader, measuring emission at 665 nm and 620 nm.

-

Analysis: Calculate the HTRF ratio and determine the percent inhibition for each compound concentration relative to controls. Plot the data using non-linear regression to determine the IC₅₀ value.

Target Profile: p38 Mitogen-Activated Protein (MAP) Kinase

Mechanism & Therapeutic Relevance: The p38 MAPK pathway is a key signaling cascade involved in cellular responses to inflammatory cytokines and stress. Its sustained activation is implicated in both chronic inflammatory diseases and cancer cell proliferation and survival. 3-Chloro-6-methylpyridazine has been specifically identified as a key intermediate in the synthesis of potent p38 MAP kinase inhibitors, highlighting the utility of the chloropyridazine core for targeting this kinase. The logical extension is to use the 3-chloro-6-piperazinopyridazine scaffold to build derivatives that can further probe the ATP-binding site.

Caption: Simplified p38 MAPK Signaling Pathway and Point of Inhibition.

General Anticancer Screening Cascade

Beyond specific kinase targets, it is crucial to assess the overall cytotoxic and anti-proliferative effects of new derivatives. A tiered screening approach is most efficient.

Experimental Workflow: From Cellular Viability to Mechanism of Action

This workflow begins with a broad screen to identify active compounds and progressively narrows the focus to elucidate the specific mechanism of cell death.

Caption: Tiered Workflow for Anticancer Compound Screening.

Protocol: Cell Viability MTS Assay

-

Cell Seeding: Seed cancer cells (e.g., MDA-MB-231, A549) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat cells with serially diluted 3-chloro-6-piperazinopyridazine derivatives for 72 hours.

-

Reagent Addition: Add 20 µL of MTS reagent (CellTiter 96® AQueous One Solution) to each well.

-

Incubation: Incubate the plate for 1-4 hours at 37°C in a humidified incubator.

-

Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

-

Analysis: Convert absorbance to percent viability relative to vehicle-treated controls and calculate IC₅₀ values. Studies have successfully used this approach to evaluate novel benzofuran piperazine derivatives for their anti-proliferative properties.[2]

Part 3: CNS Disorders and Infectious Diseases - Emerging Opportunities

While oncology is the most developed area, the scaffold shows promise in other therapeutic fields.

Target Area: Analgesic and Anti-inflammatory Agents

Several studies have reported that pyridazine and pyridazinone derivatives possess analgesic and anti-inflammatory activities, positioning them as potential non-opioid analgesics.[3][4][5] The exact molecular targets are not always well-defined in early-stage research but could include enzymes in the eicosanoid pathway (e.g., COX) or ion channels involved in nociception. This area warrants further investigation through target identification and deconvolution studies.

Target Area: Antimicrobial and Antifungal Agents

The piperazine heterocycle is a component of various antimicrobial drugs.[6][7] Derivatives of the 3-chloro-6-piperazinopyridazine scaffold have been synthesized and tested against a range of pathogens.[8][9]

Protocol: Minimum Inhibitory Concentration (MIC) Assay

-

Preparation: In a 96-well plate, add 50 µL of sterile Mueller-Hinton broth (for bacteria) or RPMI medium (for fungi) to each well.

-

Compound Dilution: Add 50 µL of the test compound at 2x the desired top concentration to the first column and perform a 2-fold serial dilution across the plate.

-

Inoculum: Add 50 µL of a standardized microbial suspension (e.g., 5 x 10⁵ CFU/mL for bacteria) to each well.

-

Incubation: Incubate the plate at 37°C for 18-24 hours (bacteria) or 24-48 hours (fungi).

-

Analysis: The MIC is determined as the lowest concentration of the compound that completely inhibits visible microbial growth.

Part 4: Data Summary and Future Directions

To consolidate the diverse activities of this scaffold, the following table summarizes key findings from the literature.

| Derivative Class | Therapeutic Area | Potential Target(s) | Reported Activity | Reference |

| Phenylpiperazinyl-pyridazines | Oncology / Inflammation | p38 MAP Kinase | Precursors to potent inhibitors | |

| Pyridylpiperazinyl-pyridazines | CNS | Opioid/Non-opioid pathways | Analgesic and anti-inflammatory | [3][5] |

| General Piperazinyl-pyridazines | Infectious Disease | Bacterial/Fungal cellular machinery | Antibacterial, Antifungal | [8][10] |

| Aminopyrimidinyl-thiazole-carboxamides (Analogous Scaffold) | Oncology | Src/Abl Kinases | Potent dual kinase inhibition, tumor regression | [11] |

| General Piperazine Derivatives | Oncology | Various (e.g., Tubulin, Kinases) | Anti-proliferative, Apoptosis/Necrosis induction | [2][12] |

Future Directions: The therapeutic potential of 3-chloro-6-piperazinopyridazine derivatives is vast and underexplored. Future research should focus on:

-

Structure-Activity Relationship (SAR) Studies: Systematically modifying the R1 and R2 positions to optimize potency and selectivity for specific kinase targets.

-

Target Deconvolution: For derivatives showing potent cellular effects (e.g., anti-proliferative or analgesic), using chemoproteomics or genetic screening to identify their precise molecular targets.

-

Pharmacokinetic Optimization: Modifying the scaffold to improve ADME (Absorption, Distribution, Metabolism, and Excretion) properties, enhancing oral bioavailability and in vivo efficacy.

-

Exploration of New Targets: Given the scaffold's versatility, screening against other target classes, such as G-protein coupled receptors (GPCRs) or epigenetic targets, could yield novel therapeutic leads.

References

- 1. mdpi.com [mdpi.com]

- 2. Synthesis and biological evaluation of benzofuran piperazine derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 3-Chloro-6-[4-(2-pyridyl)piperazin-1-yl]pyridazine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 3-Chloro-6-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}pyridazine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. 3-Chloro-6-{4-[3-(4-chlorophenoxy)propyl]piperazin-1-yl}pyridazine - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and biological activity of piperazine derivatives of phenothiazine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. New pyrano[2,3-c]pyridazine derivatives with antimicrobial activity synthesized using piperidine as the organocatalyst - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note & Protocol: A Validated Synthesis of 3-Chloro-6-piperazinopyridazine Hydrochloride

Abstract

This document provides a comprehensive guide to the synthesis of 3-Chloro-6-piperazinopyridazine Hydrochloride, a key building block in modern medicinal chemistry. The protocol is designed for reliability and scalability, detailing a two-step synthetic pathway commencing from the commercially available 3,6-dichloropyridazine. We will delve into the mechanistic underpinnings of the nucleophilic aromatic substitution (SNAr) reaction, provide a validated step-by-step experimental protocol, and outline essential safety and analytical characterization procedures. This guide is structured to provide both the practical steps for synthesis and the theoretical basis for the procedural choices, ensuring a robust understanding for researchers in drug discovery and process development.

Introduction: Strategic Importance in Drug Discovery

The pyridazine core is a privileged scaffold in medicinal chemistry, frequently incorporated into molecules targeting a wide array of biological targets. The title compound, this compound, serves as a versatile intermediate, leveraging three key structural features for further molecular elaboration[1][2]:

-

The Pyridazine Ring: A six-membered aromatic heterocycle with two adjacent nitrogen atoms, which can participate in hydrogen bonding and other non-covalent interactions with biological targets.

-

The Piperazine Moiety: A common pharmacophore known to enhance aqueous solubility and provide a handle for introducing further diversity to the molecule[3].

-

The Reactive Chloro Group: This group is primed for subsequent nucleophilic substitution or cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the straightforward attachment of other molecular fragments.

The hydrochloride salt form enhances the compound's stability, crystallinity, and handling properties compared to the free base, making it ideal for storage and downstream applications[4][5].

Synthetic Strategy & Mechanistic Rationale

The synthesis is achieved via a robust and efficient two-step process. The overall workflow is designed for high yield and purity, utilizing standard laboratory techniques.

Workflow Overview

References

Application Notes and Protocols: Nucleophilic Aromatic Substitution of 3-Chloro-6-piperazinopyridazine Hydrochloride

Introduction

3-Chloro-6-piperazinopyridazine hydrochloride is a key heterocyclic building block in modern medicinal chemistry. Its structure is characterized by an electron-deficient pyridazine ring, which is rendered highly susceptible to nucleophilic attack by the presence of two ring nitrogen atoms. The chlorine atom at the 3-position serves as an excellent leaving group, making this scaffold a versatile precursor for the synthesis of diverse compound libraries.

This guide provides an in-depth exploration of the nucleophilic aromatic substitution (SNAr) reactions of this compound. We will delve into the underlying reaction mechanism, provide detailed, field-proven experimental protocols, and offer insights into the critical parameters that govern reaction success. The objective is to equip researchers with the knowledge to confidently and efficiently utilize this scaffold in drug discovery and development programs.

Part 1: The Chemistry — Mechanism and Rationale

The functionalization of 3-chloro-6-piperazinopyridazine hinges on the Nucleophilic Aromatic Substitution (SNAr) mechanism. This is not a single-step displacement, but rather a two-step addition-elimination process that is highly favored on π-deficient heteroaromatic systems.[1][2]

1.1. The SNAr Mechanism: An Overview

The reaction is initiated by the attack of a nucleophile on the electron-poor carbon atom bearing the chlorine. This step is typically the rate-determining step and results in the formation of a high-energy, negatively charged intermediate known as a Meisenheimer complex.[2] The aromaticity of the pyridazine ring is temporarily broken in this intermediate. The stability of this complex is paramount to the reaction's success. The two nitrogen atoms of the pyridazine ring play a crucial role in stabilizing the negative charge through resonance, delocalizing the electron density away from the carbon framework.[1] In the final, rapid step, the leaving group (chloride) is expelled, and the aromaticity of the ring is restored, yielding the substituted product.

Caption: The Addition-Elimination mechanism of SNAr on the pyridazine core.

1.2. Key Experimental Considerations

The successful execution of an SNAr reaction on this substrate requires careful consideration of several parameters. The choices made are not arbitrary but are grounded in the principles of the reaction mechanism.

-

Choice of Nucleophile: A wide array of nucleophiles can be employed. The reactivity generally follows the order of nucleophilicity.

-

N-Nucleophiles: Primary and secondary amines are highly effective for generating novel aminopyridazines, which are common motifs in pharmacologically active molecules.[3]

-